

Structure-activity relationship (SAR) studies of "4-Formyl-2-methoxyphenyl propionate" derivatives

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Compound of Interest

Compound Name: 4-Formyl-2-methoxyphenyl propionate

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A Comparative Guide to the Structure-Activity Relationships of Vanillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on "**4-Formyl-2-methoxyphenyl propionate**" are not extensively available in publicly accessible literature, a wealth of research exists for the broader class of vanillin derivatives. This guide provides a comparative analysis of these derivatives, focusing on how structural modifications influence their biological activities. The information presented is synthesized from various studies on vanillin analogs and their effects on different biological targets.

Comparison of Biological Activities of Vanillin Derivatives

Vanillin and its derivatives exhibit a wide range of biological activities, with antioxidant and transient receptor potential vanilloid 1 (TRPV1) modulatory effects being the most studied. The following table summarizes the activities of various vanillin derivatives based on available data.

Compound	Derivative Type	Biological Activity	Key Findings
Vanillin	Parent Compound	Antioxidant	Possesses inherent antioxidant properties. [1] [2] [3]
Ethyl Vanillin	Ether Modification	Enhanced Antioxidant Activity	Stronger antioxidant effects compared to vanillin in some assays. [1] [3]
Vanillyl Alcohol	Aldehyde Reduction	Modified Antioxidant Activity	Superior antioxidant activity in some radical scavenging assays compared to vanillin. [1]
Vanillic Acid	Aldehyde Oxidation	Modified Antioxidant Activity	Superior antioxidant activity in some radical scavenging assays compared to vanillin. [1]
Capsaicin	Amide Linkage & Lipophilic Chain	TRPV1 Agonist	A potent agonist of the TRPV1 receptor, responsible for the sensation of heat. [4] [5] [6]
Capsazepine	Thiourea Modification	TRPV1 Antagonist	A competitive antagonist of the TRPV1 receptor. [4]
6-Iodononivamide	Halogenation	Potent TRPV1 Agonist	Iodination at the C-6 position of the vanillyl moiety increases potency. [4]
Vanillin-based Schiff Bases	Imino Group Introduction	Various	Show a range of activities including

antimicrobial and anticancer effects.[7]

Vanillin-based Esters

Esterification of Phenolic Hydroxyl

Various

Synthesis of various esters has been explored for different applications.[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of vanillin derivatives is intricately linked to their chemical structure. Key SAR observations include:

- **The Vanillyl Moiety:** The 4-hydroxy-3-methoxybenzyl group is a crucial pharmacophore for interaction with the TRPV1 receptor.[4] This core structure is present in both agonists like capsaicin and antagonists.
- **The Aldehyde Group:** Modification of the aldehyde group at the 4-position significantly impacts antioxidant activity. Reduction to an alcohol (vanillyl alcohol) or oxidation to a carboxylic acid (vanillic acid) can enhance radical scavenging properties in certain assays compared to vanillin itself.[1]
- **The Phenolic Hydroxyl Group:** The free phenolic hydroxyl group is important for the antioxidant activity of many vanillin derivatives. Esterification of this group can modulate the compound's properties.
- **The Linker and Lipophilic Tail (for TRPV1 modulation):** In capsaicinoids, the amide linker and the length and nature of the hydrophobic acyl chain are critical determinants of TRPV1 agonist potency.[4]
- **Substitutions on the Aromatic Ring:** Halogenation of the vanillyl ring, for instance, has been shown to significantly increase the potency of TRPV1 agonists.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of vanillin derivatives.

1. Synthesis of Vanillin Derivatives (General Scheme)

A common method for synthesizing vanillin derivatives, such as Schiff bases or esters, involves the reaction of vanillin with a primary amine or an acyl chloride, respectively.

- **Schiff Base Synthesis:** Vanillin is dissolved in a suitable solvent (e.g., ethanol) and reacted with a primary amine in the presence of a catalytic amount of acid. The reaction mixture is typically stirred at room temperature or heated to reflux, and the resulting Schiff base is isolated by filtration or extraction.
- **Ester Synthesis:** Vanillin is reacted with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl produced. The reaction is often carried out in an aprotic solvent, and the product is purified by chromatography or recrystallization.

2. In Vitro Antioxidant Activity Assays

- **DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:** This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in its absorbance at a specific wavelength.
- **ORAC (Oxygen Radical Absorbance Capacity) Assay:** This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxy radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified relative to a standard (e.g., Trolox).^{[1][2]}

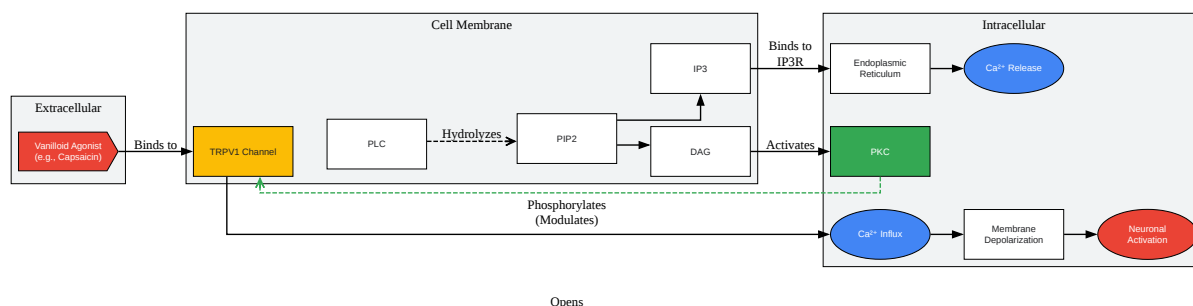
3. TRPV1 Receptor Activity Assay

- **Calcium Influx Assay:** This is a common method to assess the activity of TRPV1 modulators. Cells expressing the TRPV1 receptor (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye. Upon activation of the TRPV1 channel by an agonist, there is an influx of extracellular calcium, leading to an increase in fluorescence. Antagonists are evaluated by their ability to block the agonist-induced calcium influx.

Visualizing Key Pathways and Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 receptor by an agonist like capsaicin, leading to downstream signaling events.

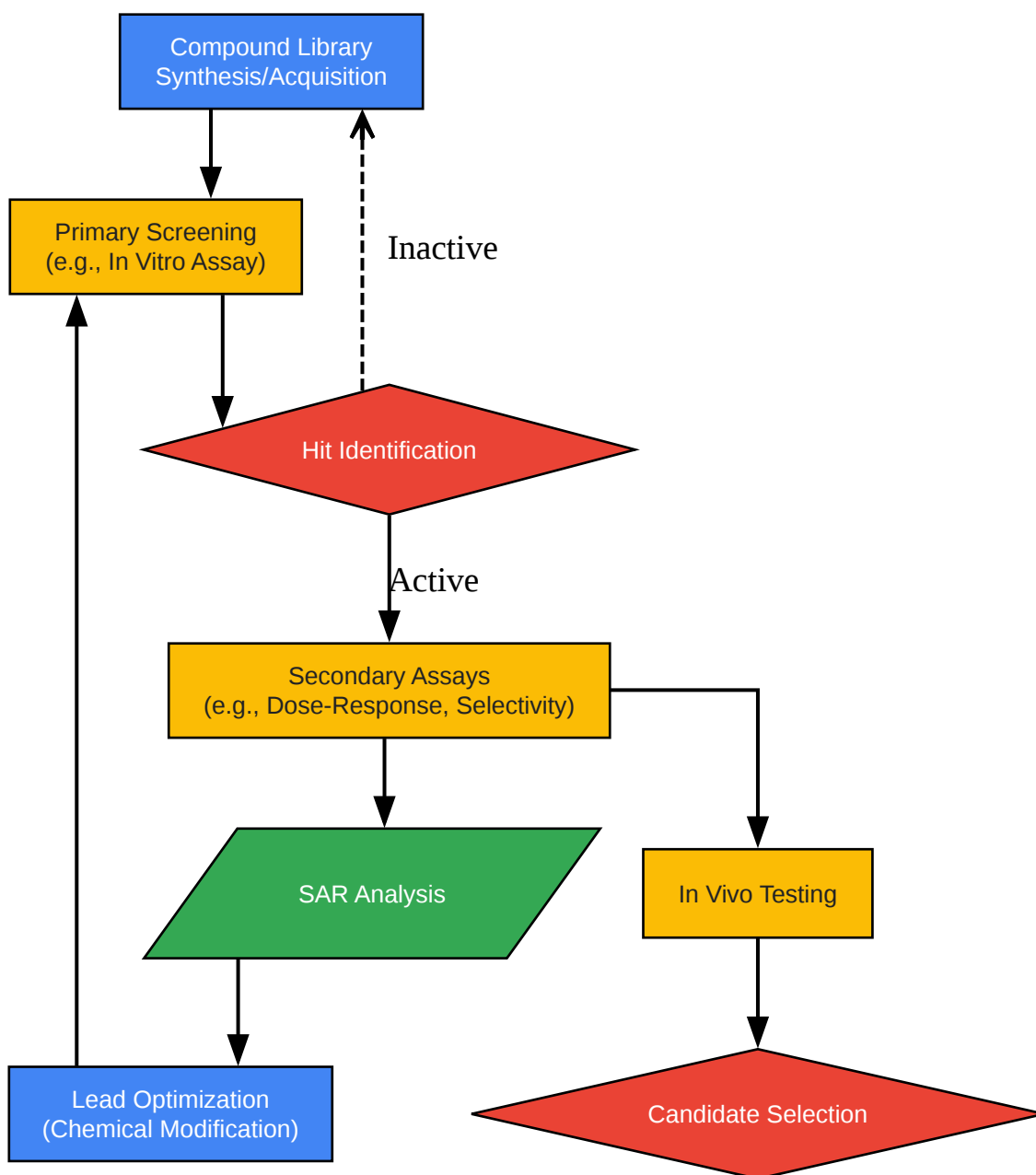


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Caption: TRPV1 receptor activation by a vanilloid agonist.

General Experimental Workflow for SAR Studies

This diagram outlines a typical workflow for conducting structure-activity relationship studies.



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Caption: A typical workflow for a structure-activity relationship (SAR) study.

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